molecular formula C8H14FNO2 B033529 tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate CAS No. 105919-35-5

tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate

Cat. No. B033529
M. Wt: 175.2 g/mol
InChI Key: VWSDKMQGCVVQBV-NTSWFWBYSA-N
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Patent
US04871852

Procedure details

In 30 ml of tert-butanol was dissolved 2 g of cis-2-fluoro-1-cyclopropanecarboxylic acid. After addition of 8 g of diphenylphosphorylazide (DPPA) and 3 g of triethylamine, the resulting mixture was heated under reflux for 8 hours. After removing the solvent, the residue was subjected to column chromatography using 50 g of silica gel, and 900 mg of 1-tert-butoxycarbonylamino-2-fluorocyclopropane was obtained from chloroform eluate. After allowing to stand, the crystals were washed with n-hexane to yield a sublimatic colorless crystals. m.p. 58°-60° C.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C@H:2]1[CH2:4][C@H:3]1C(O)=O.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:15])C=CC=CC=1.C([N:27]([CH2:30]C)CC)C.[C:32]([OH:36])([CH3:35])([CH3:34])[CH3:33]>>[C:32]([O:36][C:30]([NH:27][CH:3]1[CH2:4][CH:2]1[F:1])=[O:15])([CH3:35])([CH3:34])[CH3:33]

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
3 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
F[C@@H]1[C@@H](C1)C(=O)O
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
After removing the solvent

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC1C(C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 900 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04871852

Procedure details

In 30 ml of tert-butanol was dissolved 2 g of cis-2-fluoro-1-cyclopropanecarboxylic acid. After addition of 8 g of diphenylphosphorylazide (DPPA) and 3 g of triethylamine, the resulting mixture was heated under reflux for 8 hours. After removing the solvent, the residue was subjected to column chromatography using 50 g of silica gel, and 900 mg of 1-tert-butoxycarbonylamino-2-fluorocyclopropane was obtained from chloroform eluate. After allowing to stand, the crystals were washed with n-hexane to yield a sublimatic colorless crystals. m.p. 58°-60° C.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C@H:2]1[CH2:4][C@H:3]1C(O)=O.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:15])C=CC=CC=1.C([N:27]([CH2:30]C)CC)C.[C:32]([OH:36])([CH3:35])([CH3:34])[CH3:33]>>[C:32]([O:36][C:30]([NH:27][CH:3]1[CH2:4][CH:2]1[F:1])=[O:15])([CH3:35])([CH3:34])[CH3:33]

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
3 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
F[C@@H]1[C@@H](C1)C(=O)O
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
After removing the solvent

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC1C(C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 900 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04871852

Procedure details

In 30 ml of tert-butanol was dissolved 2 g of cis-2-fluoro-1-cyclopropanecarboxylic acid. After addition of 8 g of diphenylphosphorylazide (DPPA) and 3 g of triethylamine, the resulting mixture was heated under reflux for 8 hours. After removing the solvent, the residue was subjected to column chromatography using 50 g of silica gel, and 900 mg of 1-tert-butoxycarbonylamino-2-fluorocyclopropane was obtained from chloroform eluate. After allowing to stand, the crystals were washed with n-hexane to yield a sublimatic colorless crystals. m.p. 58°-60° C.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C@H:2]1[CH2:4][C@H:3]1C(O)=O.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:15])C=CC=CC=1.C([N:27]([CH2:30]C)CC)C.[C:32]([OH:36])([CH3:35])([CH3:34])[CH3:33]>>[C:32]([O:36][C:30]([NH:27][CH:3]1[CH2:4][CH:2]1[F:1])=[O:15])([CH3:35])([CH3:34])[CH3:33]

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
3 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
F[C@@H]1[C@@H](C1)C(=O)O
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
After removing the solvent

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC1C(C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 900 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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